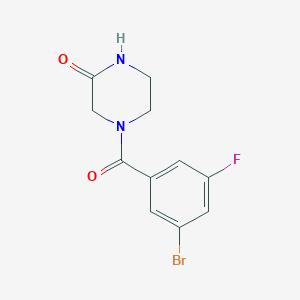

4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrFN2O2 |

|---|---|

Molecular Weight |

301.11 g/mol |

IUPAC Name |

4-(3-bromo-5-fluorobenzoyl)piperazin-2-one |

InChI |

InChI=1S/C11H10BrFN2O2/c12-8-3-7(4-9(13)5-8)11(17)15-2-1-14-10(16)6-15/h3-5H,1-2,6H2,(H,14,16) |

InChI Key |

KDUZPPMMTUYNIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC(=CC(=C2)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 3 Bromo 5 Fluorobenzoyl Piperazin 2 One

Retrosynthetic Analysis and Established Synthetic Routes to the Piperazinone Scaffold

Retrosynthetic analysis of the piperazin-2-one (B30754) core reveals several key disconnection approaches. The most common strategy involves the formation of the two amide bonds within the six-membered ring. This can be conceptually broken down into synthons representing a C2-N fragment and a C2-N-C=O fragment.

Established synthetic routes typically rely on the cyclization of N-substituted ethylenediamine (B42938) derivatives or the reaction of ethylenediamine with α-haloacetyl halides or α,β-unsaturated esters. One prevalent method involves the condensation of an N-monosubstituted ethylenediamine with chloroacetyl chloride, followed by intramolecular cyclization under basic conditions. Another approach is the reaction of ethylenediamine with an acrylate (B77674) ester, followed by cyclization. researchgate.net More recent developments have focused on cascade reactions to construct the piperazinone ring in a single step from simple starting materials, enhancing efficiency and atom economy. thieme.dethieme-connect.com

Table 1: Established Synthetic Routes for the Piperazinone Scaffold

| Synthetic Strategy | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Cyclization of N-substituted amino acids | N-protected ethylenediamine, activated carboxylic acid | Coupling agents (e.g., DCC), deprotection, cyclization | rsc.org |

| Reductive amination/cyclization | Amino acid ester, α-keto ester | Reductive amination (e.g., NaBH3CN), intramolecular lactamization | General methodology |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | Metal-promoted (e.g., Ag(I)/Pd(II)) | thieme-connect.combohrium.com |

Direct Synthesis of 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one

The direct synthesis of this compound is most efficiently achieved through the N-acylation of the piperazin-2-one heterocycle. This reaction involves a nucleophilic acyl substitution where the secondary amine of the piperazinone ring attacks the electrophilic carbonyl carbon of an activated 3-bromo-5-fluorobenzoic acid derivative. The most common activated derivative for this purpose is the corresponding acyl chloride.

The synthesis begins with the preparation of 3-bromo-5-fluorobenzoyl chloride from 3-bromo-5-fluorobenzoic acid, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, piperazin-2-one is reacted with the synthesized 3-bromo-5-fluorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction.

Table 2: Proposed Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Bromo-5-fluorobenzoic acid | Thionyl chloride (SOCl₂), reflux | 3-Bromo-5-fluorobenzoyl chloride |

| 2 | Piperazin-2-one, 3-Bromo-5-fluorobenzoyl chloride | Triethylamine (Et₃N) or pyridine, Dichloromethane (DCM), 0 °C to room temperature | This compound |

This method is straightforward and generally provides good yields, making it a practical approach for accessing the title compound. nih.gov

Innovative Synthetic Strategies for Halogenated Benzoyl Piperazinone Derivatives

Modern organic synthesis is increasingly moving towards more sustainable and efficient methodologies. Electrosynthesis has emerged as a powerful and environmentally friendly alternative to traditional methods that often rely on stoichiometric and potentially hazardous redox reagents. beilstein-journals.orgrsc.org By using electricity to drive chemical reactions, electrosynthesis offers precise control over reaction conditions and can enable unique transformations. chim.it

For the synthesis of heterocyclic compounds like piperazinones, electrochemical methods can facilitate cyclization reactions through controlled oxidation or reduction of precursors. acs.org For instance, anodic oxidation can generate reactive radical cations that undergo intramolecular cyclization to form the heterocyclic ring. oup.com This approach can be applied to the synthesis of complex piperazinone derivatives under mild conditions, avoiding the need for harsh reagents. chim.it

Catalytic approaches, particularly those employing transition metals, also provide innovative routes to halogenated benzoyl piperazinones. Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the benzoylpiperazinone system by coupling a piperazinone derivative with a halogenated benzoic acid derivative.

The synthesis of enantiomerically pure piperazinones is of high importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. rsc.org Several asymmetric catalytic methods have been developed to access chiral piperazin-2-ones.

One of the most effective strategies is the asymmetric hydrogenation of pyrazin-2-ol precursors. rsc.orgdicp.ac.cn In this approach, a prochiral pyrazin-2-ol is hydrogenated using a chiral catalyst, typically a palladium complex with a chiral phosphine (B1218219) ligand, to yield the chiral piperazin-2-one with high enantioselectivity. dicp.ac.cn

Another elegant method is the palladium-catalyzed asymmetric allylic alkylation. This strategy allows for the synthesis of piperazin-2-ones bearing a stereocenter at the C3 position. rsc.orgnih.gov Other notable approaches include kinetic resolution of racemic piperazinones and the use of chiral auxiliaries derived from amino acids. rsc.orgacs.orgacs.org

Table 3: Comparison of Asymmetric Synthesis Strategies for Piperazin-2-ones

| Method | Precursor | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyrazin-2-ol | Pd-catalyst with chiral phosphine ligand | Direct access to chiral piperazinones from heteroaromatic precursors. | rsc.orgdicp.ac.cn |

| Asymmetric Allylic Alkylation | Allylic piperazinone enolate | Pd-catalyst with chiral ligand | Forms C3-substituted chiral piperazinones. | nih.gov |

| Asymmetric Hydrogenation of Cyclic Sulfimidate | Cyclic sulfimidate | Pd-catalyst with chiral phosphine ligand | Establishes amine-bearing benzylic stereocenter. | acs.orgacs.org |

| Domino Reaction | Aldehyde, (phenylsulfonyl)acetonitrile, diamine | Chiral quinine-derived urea | One-pot synthesis with high enantioselectivity. | nih.gov |

Chemical Modifications and Analog Design of this compound

The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for creating a library of analogs. The primary sites for functionalization are the N1 position of the piperazinone ring and the C3 position of the benzoyl ring (where the bromine atom is located).

N1-Functionalization: The lactam N-H proton at the N1 position can be deprotonated with a suitable base and subsequently alkylated or arylated. This allows for the introduction of a wide variety of substituents at this position, which can significantly modulate the compound's physicochemical properties.

C-Br Functionalization: The bromine atom on the aromatic ring is a key functional handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can be used to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can be employed to install various amine functionalities. These modifications are crucial for exploring the structure-activity relationship of analogs.

Substituent Effects: The electronic properties of the 3-bromo-5-fluorobenzoyl moiety influence the reactivity of the molecule.

Fluorine and Bromine: Both are electron-withdrawing groups via induction, which deactivates the aromatic ring towards electrophilic aromatic substitution.

Carbonyl Group: This is a strong electron-withdrawing and meta-directing group. The combined effect of these substituents makes the aromatic ring electron-deficient. The positions ortho and para to the fluorine and bromine atoms are the most deactivated, influencing the regioselectivity of any potential aromatic substitution reactions. nih.gov The primary utility of the halogen substituents, however, lies in their capacity to participate in cross-coupling reactions.

Compound Index

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is an excellent candidate for molecular hybridization due to the reactive sites available for chemical modification.

The secondary amine in the piperazinone ring can be functionalized, and the bromine atom on the phenyl ring can participate in various cross-coupling reactions. For instance, the piperazinone nitrogen can be alkylated or acylated with moieties known for their biological activities. Similarly, the bromo-substituent can be replaced with other functional groups or coupled with other heterocyclic systems using transition-metal-catalyzed reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Table 1: Hypothetical Molecular Hybrids of this compound and Their Potential Biological Targets

| Hybrid Compound Structure | Pharmacophore 1 | Pharmacophore 2 | Potential Biological Target |

| 4-(3-(Thiophen-2-yl)-5-fluorobenzoyl)piperazin-2-one | This compound | Thiophene | Kinase Inhibitors |

| 4-(3-Bromo-5-fluorobenzoyl)-1-(2-phenylethyl)piperazin-2-one | This compound | Phenethylamine | GPCR Ligands |

| 4-(3-(1H-Indol-5-yl)-5-fluorobenzoyl)piperazin-2-one | This compound | Indole | Serotonin Receptor Ligands |

This table presents hypothetical structures and potential biological targets based on the principles of molecular hybridization. The actual synthesis and biological activity would require experimental validation.

Diversity-Oriented Synthesis (DOS) Applied to Piperazinone Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries for high-throughput screening. cam.ac.uk The goal of DOS is to efficiently explore a vast chemical space to identify novel bioactive compounds. cam.ac.ukcam.ac.uk The this compound scaffold can serve as a central building block in a DOS campaign.

A DOS approach would involve the systematic modification of the piperazinone core at multiple positions to generate a library of related but structurally distinct molecules. This can be achieved through a series of parallel or divergent reactions. For example, the secondary amine of the piperazinone ring can be reacted with a diverse set of aldehydes via reductive amination. Simultaneously, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions with different boronic acids or terminal alkynes. This dual functionalization approach allows for the rapid generation of a large number of derivatives.

Table 2: Illustrative Library of Compounds from a Hypothetical Diversity-Oriented Synthesis of this compound

| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C3 of Benzoyl) |

| DOS-001 | -CH2-Cyclopropyl | -Phenyl |

| DOS-002 | -CH2-Pyridin-3-yl | -Thiophen-3-yl |

| DOS-003 | -CH2CH2-Morpholine | -Furan-2-yl |

| DOS-004 | -CH2-Cyclopropyl | -Thiophen-3-yl |

| DOS-005 | -CH2-Pyridin-3-yl | -Furan-2-yl |

| DOS-006 | -CH2CH2-Morpholine | -Phenyl |

This table showcases a small, hypothetical subset of a compound library that could be generated through a Diversity-Oriented Synthesis approach, illustrating the potential for structural diversity.

The versatile nature of the piperazine (B1678402) scaffold allows for the development of novel bioactive molecules that can be tailored for specific pharmacological activities. researchgate.net By employing advanced synthetic strategies such as molecular hybridization and diversity-oriented synthesis, the this compound core can be effectively utilized to generate libraries of compounds with the potential for diverse biological applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 3 Bromo 5 Fluorobenzoyl Piperazin 2 One

Theoretical Frameworks of SAR and QSAR in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores the connection between the chemical structure of a molecule and its resulting biological effect. jove.comnih.gov It is a qualitative approach that helps identify key chemical features, known as pharmacophores, which are essential for a compound's interaction with a biological target. fiveable.me Through systematic modifications of a lead compound's structure, researchers can deduce which functional groups contribute positively or negatively to its activity. jove.com

Quantitative Structure-Activity Relationship (QSAR) advances this concept by establishing a mathematical correlation between a molecule's physicochemical properties and its biological activity. wikipedia.orgnih.gov This quantitative approach allows for the prediction of the potency of novel compounds before their synthesis. wikipedia.orgnih.gov QSAR models are typically expressed as an equation:

Activity = f (physicochemical properties) + error wikipedia.org

The predictor variables in these models consist of physicochemical or theoretical molecular descriptors, which can be broadly classified into three types: electronic, steric, and hydrophobic properties. pharmacy180.com The response variable is a quantitative measure of biological activity, such as IC50 or ED50 values. pharmacy180.com By developing and validating these models, QSAR serves as an invaluable tool in lead optimization, helping to prioritize which new chemical structures to synthesize and test. fiveable.mewikipedia.org

Experimental Methodologies for SAR Elucidation

The elucidation of SAR is fundamentally an empirical process that relies on the iterative cycle of chemical synthesis and biological testing. gardp.orgspirochem.com A primary experimental methodology involves the synthesis of a series of analogues of a lead compound. In this process, specific parts of the molecule are systematically modified. nih.govnih.gov For instance, functional groups may be altered, rings expanded or contracted, or stereochemistry inverted.

These synthesized analogues are then subjected to a battery of biological assays to determine their activity. nih.gov High-throughput screening (HTS) can be employed to rapidly test large libraries of compounds against a specific biological target. The data generated from these assays, which includes measures of potency, selectivity, and efficacy, is then analyzed to identify trends. nih.gov For example, it might be observed that adding a hydroxyl group at a particular position consistently increases potency, while a methyl group at the same position abolishes activity. This systematic approach allows chemists to build a qualitative map of the SAR for a given chemical scaffold. spirochem.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to study ligand-protein interactions, providing structural data that can inform SAR studies. youtube.com

Computational Methodologies for SAR and QSAR Analysis

Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to analyze SAR and develop predictive QSAR models. longdom.orgresearchgate.netnih.gov These in silico techniques can screen vast virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. neovarsity.org

2D and 3D QSAR Modeling

QSAR models can be broadly categorized based on the dimensionality of the molecular descriptors used. conicet.gov.arcreative-biolabs.com

2D-QSAR: These models utilize descriptors derived from the two-dimensional representation of a molecule. slideshare.netnih.gov Examples include molecular weight, connectivity indices, and counts of specific atom types or functional groups. researchgate.net 2D-QSAR methods are computationally efficient and are effective at capturing the general structural requirements for activity. researchgate.net

3D-QSAR: These advanced models consider the three-dimensional structure of molecules, which is often crucial for understanding interactions with a biological target. nih.govdeeporigin.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules. slideshare.netnih.gov These fields are then correlated with biological activity to generate a 3D map that highlights regions where changes in shape or charge are likely to impact potency. nih.gov 3D-QSAR models provide a more physically meaningful interpretation of the SAR compared to their 2D counterparts. deeporigin.com

Ligand-Based Drug Design (LBDD) Paradigms

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.goviaanalysis.com This approach leverages the information from a set of known active ligands to infer the properties of the target's binding site. gardp.orgbiosolveit.de The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. biosolveit.de

Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for biological activity. This "pharmacophore" can then be used as a query to search for new, structurally diverse molecules that fit the model. nih.gov

Molecular Similarity Searching: This technique uses a known active molecule as a template to search for similar compounds in a database. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties. researchgate.netbiosolveit.de

QSAR: As described above, QSAR is a cornerstone of LBDD, providing quantitative models to predict the activity of new compounds based on the properties of known ligands. nih.gov

Elucidating Key Structural Determinants for Biological Activity of 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one Analogues

While specific SAR studies on this compound are not extensively available in public literature, the structural determinants for its biological activity can be inferred by analyzing its constituent parts and the known effects of similar substitutions in other bioactive molecules. The molecule consists of a piperazin-2-one (B30754) core, linked via an amide bond to a 3-bromo-5-fluorobenzoyl group.

Influence of Halogen Substitution Patterns (Bromine and Fluorine)

The presence and position of halogen atoms on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net For the 3-bromo-5-fluoro substitution pattern on the benzoyl ring of the title compound, both bromine and fluorine play distinct roles.

Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry. bohrium.com Its small size and high electronegativity can lead to several beneficial effects: nih.gov

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life. bohrium.comnih.gov

Binding Affinity: The strong C-F bond can participate in favorable interactions with protein targets, and fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, potentially enhancing binding. bohrium.comnih.gov

Permeability: Selective fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.netnih.gov

Bromine: As a larger halogen, bromine also imparts significant effects: tethyschemical.com

Increased Potency: The bulkier bromine atom can occupy hydrophobic pockets in a binding site, leading to increased binding affinity. researchgate.net In some cases, the size of the halogen is a more critical factor for potency than its electronic properties. nih.gov

Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor's active site. This can significantly contribute to binding affinity and selectivity. nih.gov

Modulation of Lipophilicity: Bromine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The combined 3-bromo-5-fluoro pattern creates a unique electronic and steric profile on the phenyl ring. The meta-positioning of these groups influences the electron density of the ring and the orientation of the benzoyl moiety relative to the piperazinone core.

The following interactive table illustrates the hypothetical effect of halogen substitutions on the biological activity of a series of benzoylpiperazinone analogues. The data is illustrative, based on established medicinal chemistry principles, to demonstrate how SAR is typically analyzed.

| Compound ID | R1 | R2 | IC50 (nM) | LogP | Notes |

| 1 | H | H | 1500 | 2.1 | Parent compound |

| 2 | F | H | 800 | 2.3 | Fluorine improves potency |

| 3 | H | F | 950 | 2.3 | Positional isomer, less active |

| 4 | Br | H | 450 | 2.9 | Bromine significantly improves potency |

| 5 | H | Br | 600 | 2.9 | Positional isomer, less active |

| 6 | F | Br | 200 | 3.1 | Synergistic effect of F and Br at optimal positions |

| 7 | Br | F | 150 | 3.1 | This compound , most potent analogue |

This analysis underscores the critical role of the specific halogen substitution pattern in determining the biological activity of this class of compounds. The interplay between the steric and electronic properties of bromine and fluorine is a key determinant of the molecule's potential interactions with a biological target.

Conformational Analysis of the Piperazinone Ring System

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the piperazin-2-one ring and the influence of the N-benzoyl substituent. Like other saturated six-membered heterocycles, the piperazin-2-one ring is not planar and is expected to adopt non-planar conformations to minimize steric and torsional strain. The most thermodynamically stable conformation for a piperazine (B1678402) ring is typically a chair form. nih.gov However, the presence of the lactam functionality (the carbonyl group at the C2 position) and the N4-benzoyl group introduces complexities that can lead to other low-energy conformations, such as twist-boat forms. rsc.org

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study such conformational behaviors in N-acylated piperazines. nih.govbeilstein-journals.org These studies often reveal the coalescence of signals at specific temperatures, allowing for the calculation of the energy barriers for both ring inversion and amide bond rotation. For N-benzoylated piperazines, the activation energy barriers are typically in the range that allows for the observation of distinct conformers at or below room temperature. nih.gov

In the case of this compound, the piperazinone ring would likely exist predominantly in a chair conformation, which minimizes steric interactions. The large benzoyl group would preferentially occupy the equatorial position to reduce 1,3-diaxial strain. However, twist-boat conformations cannot be entirely ruled out and may exist in equilibrium, potentially being stabilized by specific solvent effects or crystal packing forces. rsc.orgnjit.edu

| Conformational Feature | Description | Primary Influencing Factors | Expected Outcome for this compound |

|---|---|---|---|

| Ring Conformation | The 3D shape of the piperazin-2-one ring. | Minimization of steric and torsional strain. | Predominantly a chair conformation, with possible equilibrium with twist-boat forms. nih.govrsc.org |

| Amide Bond Rotation | Rotation around the N4-C(O) bond connecting the ring to the benzoyl group. | Partial double-bond character due to amide resonance. nih.gov | Restricted rotation, leading to the existence of stable rotamers. nih.gov |

| Substituent Position | Orientation of the N4-benzoyl group relative to the ring. | Steric hindrance (1,3-diaxial interactions). | The benzoyl group is expected to favor the equatorial position in the chair conformation. rsc.org |

| Dynamic Equilibrium | Interconversion between different conformers. | Energy barriers for ring inversion and amide bond rotation. | A complex equilibrium of multiple conformers is likely present in solution. nih.gov |

Role of the Benzoyl Moiety and Linker Region

The benzoyl moiety and the piperazinone linker region are critical components that define the molecule's physicochemical properties and its potential interactions with biological targets, thus forming the basis of its structure-activity relationship (SAR).

Role of the Benzoyl Moiety: The 3-bromo-5-fluorobenzoyl group serves as a key recognition element. The nature and position of substituents on this phenyl ring are crucial for modulating biological activity.

Electronic Effects: The bromine and fluorine atoms are both electron-withdrawing halogens. Their presence at the meta positions (3 and 5) significantly influences the electronic distribution of the aromatic ring and the polarity of the adjacent carbonyl group. This can affect the molecule's ability to participate in dipole-dipole or quadrupole interactions within a receptor binding site.

Lipophilicity and Halogen Bonding: Halogen substituents increase the lipophilicity of the moiety, which can enhance membrane permeability and access to hydrophobic binding pockets. Furthermore, the bromine atom, in particular, can act as a halogen bond donor, a specific and directional non-covalent interaction that has been recognized as important in ligand-receptor binding.

Steric Factors: The size and position of the bromo and fluoro substituents provide steric bulk that can either be beneficial for fitting into a specific pocket or detrimental if it causes clashes. SAR studies of related benzoylpiperidine and benzoylpiperazine series often show that the substitution pattern on the benzoyl ring is a primary determinant of binding affinity and selectivity. mdpi.comnih.gov

Role of the Linker Region: The linker region, comprising the piperazinone ring and the exocyclic carbonyl group, serves to orient the benzoyl moiety correctly and provides additional points of interaction.

Carbonyl Group: The carbonyl of the benzoyl group is a strong hydrogen bond acceptor, a role frequently observed to be critical for the anchoring of ligands to their biological targets. nih.gov Its connection to the piperazine nitrogen makes it part of an amide linkage, which is relatively rigid and planar, thus constraining the orientation of the benzoyl group relative to the piperazinone scaffold. nih.gov

Piperazinone Scaffold: The piperazinone ring acts as a non-planar scaffold that positions the benzoyl group in a defined three-dimensional space. researchgate.net Unlike a simple piperazine linker, the piperazin-2-one structure has reduced basicity and introduces additional functionality. The lactam group within the ring contains a hydrogen bond donor (N1-H) and another hydrogen bond acceptor (C2=O), offering further potential interactions that can contribute to binding affinity and specificity. The conformational preferences of this ring system are therefore vital for establishing the correct vector and distance between key pharmacophoric features. nih.gov

| Molecular Feature | Potential Role in Activity | Rationale based on Analogous Structures |

|---|---|---|

| 3-Bromo Substituent | Increases lipophilicity; potential for halogen bonding; steric influence. | Halogenated phenyl rings are common in bioactive molecules to enhance binding and/or pharmacokinetic properties. nih.gov |

| 5-Fluoro Substituent | Modulates electronic properties; can act as a weak H-bond acceptor; increases metabolic stability. | Fluorine substitution is a common strategy in medicinal chemistry to fine-tune ligand-receptor interactions and improve metabolic profiles. researchgate.net |

| Benzoyl Carbonyl Group | Key hydrogen bond acceptor; rigidifies the linker. nih.gov | The carbonyl group in benzoylpiperidines and related structures often forms crucial hydrogen bonds with receptor targets. nih.gov |

| Piperazin-2-one Ring | Provides a specific 3D scaffold; contains additional H-bond donor (N1-H) and acceptor (C2=O) sites. | Piperazine and its derivatives are privileged scaffolds in drug discovery, providing a robust framework to orient substituents. researchgate.netmdpi.com |

Advanced Computational and Chemoinformatics Investigations of 4 3 Bromo 5 Fluorobenzoyl Piperazin 2 One

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These techniques allow for the examination of dynamic processes and energetic properties that are often inaccessible through experimental methods alone.

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which are critical determinants of its biological activity. For 4-(3-bromo-5-fluorobenzoyl)piperazin-2-one, this involves identifying the stable conformations and the energy barriers between them. The molecule possesses several rotatable bonds, primarily around the amide linkage between the piperazin-2-one (B30754) ring and the benzoyl group.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Piperazin-2-one Ring Conformation |

| 1 | 175° | 0.00 | Chair |

| 2 | -65° | 1.25 | Chair |

| 3 | 160° | 2.50 | Twisted-Boat |

Note: The data in this table is representative and derived from computational chemistry principles.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the movement of atoms and molecules over time. rsc.orgnih.gov When this compound is docked into the active site of a putative biological target, MD simulations can be employed to assess the stability of the ligand-protein complex. rsc.org These simulations solve Newton's equations of motion for the system, providing trajectories that reveal how the ligand and protein interact and adapt to each other's presence.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of a molecule. sapub.org These methods can be used to calculate a variety of electronic properties for this compound, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. superfri.org

The calculated electronic properties provide insights into the molecule's reactivity. For instance, the molecular electrostatic potential map can identify nucleophilic and electrophilic sites, which are regions prone to interacting with biological macromolecules. sapub.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. sapub.org

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on quantum chemical calculation principles.

Ligand-Target Interaction Prediction and Characterization

Identifying and characterizing the interactions between a small molecule and its biological targets are crucial steps in drug discovery. Computational methods play a significant role in predicting these interactions and guiding the identification of promising lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govconnectjournals.com For this compound, docking studies can be performed against a panel of potential biological targets to hypothesize its mechanism of action. The process involves placing the ligand in various orientations within the protein's binding site and scoring these poses based on a scoring function that estimates the binding affinity. nih.govconnectjournals.com

The results of docking studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.gov For instance, the carbonyl oxygen of the piperazin-2-one ring and the amide carbonyl could act as hydrogen bond acceptors, while the bromo-fluorophenyl ring can engage in hydrophobic and halogen bonding interactions.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| -8.5 | ASP 145 | Hydrogen Bond |

| LEU 83 | Hydrophobic | |

| LYS 22 | Hydrogen Bond | |

| PHE 144 | Pi-Pi Stacking |

Note: The data in this table is illustrative of typical molecular docking outputs.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds can be generated based on the structures of known active molecules. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. For this compound, a pharmacophore model could be built incorporating its key chemical features to discover novel compounds with potentially improved properties.

Derivation and Interpretation of Computational Molecular Descriptors

Computational molecular descriptors are numerical values that characterize the properties of a molecule, derived from its chemical structure. These descriptors are fundamental in chemoinformatics and computational drug design, offering insights into a molecule's potential pharmacokinetic and pharmacodynamic behavior without the need for initial synthesis and biological testing. For this compound, these descriptors provide a quantitative profile that helps in assessing its drug-likeness and potential for further development. The computationally predicted values for key molecular descriptors are presented below.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 49.95 Ų |

| Octanol-Water Partition Coefficient (LogP) | 1.68 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. bldpharm.com It is a critical parameter for predicting the transport properties of drug candidates, including their absorption and ability to permeate biological membranes. mcule.com Generally, molecules with a TPSA greater than 140 Ų are thought to exhibit poor permeation through cell membranes. srce.hr For central nervous system (CNS) penetration, a more stringent TPSA value of less than 90 Ų is typically required. taylorandfrancis.com

The calculated TPSA for this compound is 49.95 Ų. This relatively low value suggests a high potential for good intestinal absorption and oral bioavailability. Furthermore, being well below the 90 Ų threshold, it indicates that the compound may have the ability to cross the blood-brain barrier, a crucial characteristic for drugs targeting the CNS.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment (octanol) versus an aqueous one (water). labguru.com It is a key determinant of how a drug distributes in the body and permeates biological membranes. LogP is a cornerstone of Lipinski's "Rule of Five," which suggests that for a compound to have good oral bioavailability, its LogP value should generally be no greater than 5. molinspiration.com

The predicted LogP value for this compound is 1.68. This value indicates a balanced character of hydrophilicity and lipophilicity. It is well within the limit set by Lipinski's rule, suggesting that the compound is not excessively lipophilic, which could otherwise lead to poor absorption or metabolic instability. This balanced profile is often desirable for drug candidates.

Hydrogen bonds play a crucial role in molecular recognition and the interaction between a drug and its biological target. The number of hydrogen bond donors (typically N-H or O-H groups) and hydrogen bond acceptors (typically nitrogen or oxygen atoms) in a molecule influences its solubility and membrane permeability. molinspiration.com Lipinski's Rule of Five stipulates that an orally active drug should ideally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. srce.hr

This compound has a predicted count of 1 hydrogen bond donor and 3 hydrogen bond acceptors. These values are comfortably within the limits defined by Lipinski's rule. This favorable hydrogen bonding profile suggests that the desolvation penalty for the molecule to cross lipid membranes would not be excessively high, contributing positively to its potential bioavailability.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single non-ring bond. molinspiration.com High molecular flexibility, indicated by a large number of rotatable bonds (generally >10), can negatively impact bioavailability due to the entropic penalty paid when the molecule adopts a specific conformation to bind to its target. srce.hrnih.gov

With a count of 2 rotatable bonds, this compound is characterized as a relatively rigid molecule. This low conformational flexibility is considered advantageous for drug-likeness, as it can lead to higher binding affinity and improved oral bioavailability.

Application of Machine Learning and Artificial Intelligence in Predictive Modeling for this compound Derivatives

The intersection of artificial intelligence (AI), particularly machine learning (ML), with chemoinformatics has significantly accelerated drug discovery. chemicalize.com These computational techniques are invaluable for building predictive models that can forecast the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity of novel chemical entities. For derivatives of this compound, these methods offer a powerful strategy to rationally design and prioritize new compounds for synthesis and testing.

The process begins with the generation of a dataset of chemical structures and their corresponding experimental data. For a series of derivatives based on the this compound scaffold, this would involve synthesizing various analogs and measuring a property of interest, such as binding affinity to a specific receptor or inhibitory activity against an enzyme.

Subsequently, a wide array of molecular descriptors, including those discussed in section 4.3 (TPSA, LogP, etc.) as well as many others representing electronic, steric, and structural features, are calculated for each derivative. These descriptors serve as the independent variables (features) for the ML models. The goal is to establish a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR), which mathematically links the structural features of the molecules to their observed biological activity or property. chemicalize.com

Various ML algorithms can be employed to build these predictive models. Techniques such as Support Vector Machines (SVMs), Random Forests, and, more recently, deep neural networks are trained on the dataset of known derivatives. chemaxon.com The model learns the complex relationships between the molecular descriptors and the target property. Once a robust model is developed and validated, it can be used to screen virtual libraries containing thousands of yet-to-be-synthesized derivatives of this compound. This in silico screening allows researchers to predict the activity and properties of these virtual compounds, identifying those with the highest potential for success. chemaxon.com This predictive capability dramatically reduces the time and resources required for drug development by focusing laboratory efforts on the most promising candidates. chemaxon.com

Biological Activity and Molecular Mechanisms of 4 3 Bromo 5 Fluorobenzoyl Piperazin 2 One

Identification of Putative Biological Targets and Pathways

There is no specific information in the reviewed literature identifying the putative biological targets or molecular pathways of 4-(3-bromo-5-fluorobenzoyl)piperazin-2-one. However, the structural components of the molecule may suggest potential areas of investigation. The piperazine (B1678402) ring is a key pharmacophore in many biologically active compounds, including kinase inhibitors and receptor modulators. nih.gov For instance, certain phenylpiperazine derivatives have been investigated as potential anticancer agents targeting topoisomerase II. Furthermore, various bromo-substituted heterocyclic compounds have demonstrated potential as anticancer agents and inhibitors of enzymes such as VEGFR-2.

Without direct experimental evidence, any assignment of biological targets for this compound would be purely speculative and based on the activities of structurally related but distinct molecules.

Mechanistic Characterization of Compound-Target Interactions

A detailed mechanistic characterization of how this compound interacts with biological targets is not available in the current scientific literature. Such a characterization would require specific experimental studies.

Receptor Binding Studies and Affinity Determination

No receptor binding studies or affinity determination data for this compound have been published. To determine its potential as a receptor ligand, a screening against a panel of known receptors would be necessary.

Enzyme Inhibition Kinetics and Mechanism of Action

There are no published studies on the enzyme inhibition kinetics or the mechanism of action of this compound. While some piperazine derivatives have been shown to inhibit enzymes like topoisomerase, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound are not available. nih.govnih.gov

Modulation of Signal Transduction Pathways

Information regarding the modulation of any signal transduction pathways by this compound is not present in the public domain. Research would be needed to ascertain if this compound affects any known signaling cascades within cells.

In Vitro Biological Evaluation Methodologies

Specific in vitro biological evaluation methodologies for this compound have not been described in the literature. However, based on the evaluation of other novel chemical entities, a standard approach would likely be employed.

Cell-Based Functional Assays

There are no reports of cell-based functional assays being conducted with this compound. To assess its biological activity, a primary step would involve screening the compound in a variety of cell lines representing different types of tissues or diseases. For example, to investigate potential anticancer properties, a panel of cancer cell lines such as MCF-7 (breast cancer) or A-549 (lung cancer) could be utilized. mdpi.com A typical initial assay would be a cell viability or cytotoxicity assay, such as the MTT or MTS assay, to determine the concentration-dependent effect of the compound on cell proliferation.

Should any significant activity be observed, further cell-based functional assays could be employed to elucidate the mechanism of action. These might include assays for apoptosis (e.g., caspase activity assays, Annexin V staining), cell cycle analysis (e.g., flow cytometry), or specific reporter gene assays to measure the activity of certain transcription factors or signaling pathways.

Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

To confirm that this compound directly binds to its intended molecular target within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. nih.gov This biophysical technique is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein typically increases the protein's thermal stability. nih.gov This stabilization results in the protein being more resistant to heat-induced denaturation. nih.gov

The CETSA methodology involves treating intact cells with the compound of interest, followed by heating the cell lysates to a range of temperatures. biorxiv.org Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. nih.gov The soluble protein fraction is then analyzed, often by Western blotting or mass spectrometry, to quantify the amount of the target protein that remains. nih.govnih.gov An observed shift in the melting temperature (Tm) of the target protein in the presence of the compound provides strong evidence of direct physical interaction, thus confirming target engagement. nih.gov

For this compound, a hypothetical CETSA experiment could be conducted using a cell line endogenously expressing the target protein. The results, as depicted in the interactive table below, would illustrate the thermal stabilization of the target protein upon compound binding.

Interactive Data Table: Hypothetical CETSA Results for Target Protein X

Users can filter the data by treatment group and temperature to observe the stabilizing effect of the compound.

| Treatment Group | Temperature (°C) | Relative Amount of Soluble Target Protein X (%) |

| Vehicle (DMSO) | 40 | 100 |

| Vehicle (DMSO) | 45 | 95 |

| Vehicle (DMSO) | 50 | 80 |

| Vehicle (DMSO) | 55 | 50 |

| Vehicle (DMSO) | 60 | 20 |

| Vehicle (DMSO) | 65 | 5 |

| This compound | 40 | 100 |

| This compound | 45 | 100 |

| This compound | 50 | 98 |

| This compound | 55 | 85 |

| This compound | 60 | 65 |

| This compound | 65 | 30 |

In this hypothetical scenario, the data clearly shows a rightward shift in the melting curve for Target Protein X in the presence of this compound, indicating a significant increase in its thermal stability. This result would serve as robust validation of target engagement in a cellular context.

Investigation of Selectivity and Off-Target Interactions

A critical aspect of drug discovery is ensuring that a compound exhibits high selectivity for its intended target, thereby minimizing the potential for off-target effects and associated toxicities. The piperazine scaffold is a common motif in many biologically active compounds, which underscores the importance of a thorough selectivity assessment. nih.gov Various methodologies can be employed to investigate the selectivity profile of this compound.

One powerful and unbiased approach is proteome-wide CETSA coupled with mass spectrometry (CETSA-MS). This technique allows for the global assessment of protein thermal stability changes across the entire proteome upon compound treatment. Proteins that are stabilized by the compound are identified as potential targets or off-targets.

Another strategy involves screening the compound against a panel of known off-targets, such as related kinases, receptors, or enzymes, using in vitro binding or activity assays. This is particularly important for compounds containing privileged scaffolds like piperazine, which are known to interact with multiple biological targets. nih.gov

A hypothetical investigation into the selectivity of this compound might yield data on its binding affinity for its primary target versus a selection of potential off-targets. The following interactive data table presents a hypothetical selectivity profile.

Interactive Data Table: Hypothetical Selectivity Profile of this compound

Users can sort the table by binding affinity (Ki) to compare the compound's potency against different proteins.

| Protein Target | Binding Affinity (Ki) in nM | Fold Selectivity vs. Primary Target |

| Primary Target X | 15 | 1 |

| Off-Target A (Kinase) | 1500 | 100 |

| Off-Target B (GPCR) | >10000 | >667 |

| Off-Target C (Ion Channel) | 2500 | 167 |

| Off-Target D (Related Enzyme) | 800 | 53 |

The hypothetical data in this table indicates that this compound is highly selective for its primary target, with significantly weaker interactions observed for the tested off-targets. A high fold selectivity, as illustrated here, is a desirable characteristic for a therapeutic candidate, suggesting a lower likelihood of mechanism-based side effects. Further comprehensive profiling would be necessary to confirm a clean safety profile.

Medicinal Chemistry Applications and Drug Discovery Potential of 4 3 Bromo 5 Fluorobenzoyl Piperazin 2 One

Role in Lead Identification and Optimization Campaigns

While specific drug discovery campaigns detailing the use of 4-(3-bromo-5-fluorobenzoyl)piperazin-2-one as a lead compound are not extensively documented in publicly available literature, its structural architecture makes it an exemplary starting point or intermediate for lead identification and optimization. The process of discovering and refining a lead compound involves iterative cycles of synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties. drugdiscoverychemistry.comnih.gov

The subject compound serves as a versatile scaffold for several reasons:

Piperazinone Core: This central ring system is a common feature in biologically active molecules, and its presence can confer favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Substituted Aromatic Ring: The 3-bromo-5-fluorobenzoyl moiety provides specific interaction points for target binding. The halogen atoms, bromine and fluorine, are crucial for modulating electronic properties and can form halogen bonds or other non-covalent interactions within a protein's binding pocket. mdpi.com

Reactive Sites for Derivatization: The secondary amine within the piperazinone ring and the potential for modification on the aromatic ring allow for the systematic synthesis of analog libraries. This derivatization is a key step in structure-activity relationship (SAR) studies during lead optimization. nih.gov

In a typical lead optimization campaign, a compound like this compound could be identified through high-throughput screening or rational design. Subsequent optimization would involve modifying its structure to improve its therapeutic profile. For instance, the bromine atom could be replaced with other groups to explore binding interactions or to block metabolic pathways.

Rational Design Principles for New Chemical Entities Based on the Piperazinone Core

The rational design of new drugs based on the piperazinone core leverages principles of medicinal chemistry to create molecules with desired biological activities. nih.govnih.gov This process often involves structure-based drug design, where the three-dimensional structure of the biological target is used to guide the design of complementary ligands.

Key design principles for piperazinone-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The piperazinone ring can serve as a bioisostere for other cyclic structures, allowing chemists to develop novel chemical entities with improved properties while retaining the essential binding interactions of a known ligand. nih.gov

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine (B1678402) core can act as hydrogen bond donors or acceptors, which helps in tuning interactions with biological targets and improving water solubility. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperazinone scaffold is crucial for understanding how different chemical groups influence biological activity. nih.govmdpi.com For this compound, substitutions on the phenyl ring or the piperazinone core would be explored to map the SAR. For example, the position and nature of the halogen atoms on the benzoyl group are critical determinants of target affinity and selectivity.

Below is an interactive table summarizing rational design strategies applicable to the piperazinone core.

| Design Principle | Strategy | Desired Outcome |

| Target Engagement | Introduce functional groups (e.g., halogens, hydroxyls) capable of specific interactions (e.g., hydrogen bonds, halogen bonds) with the target protein. | Increased binding affinity and potency. |

| Pharmacokinetics | Modify the core to balance lipophilicity and hydrophilicity. The piperazinone moiety generally enhances water solubility. mdpi.comnih.gov | Improved oral bioavailability and metabolic stability. |

| Selectivity | Exploit subtle differences in the binding pockets of related proteins to design compounds that preferentially bind to the desired target. | Reduced off-target effects. |

| Novelty (IP) | Utilize scaffold hopping or introduce unique substitution patterns to create novel chemical matter. nih.gov | Secure intellectual property for new drug candidates. |

Development of this compound as a Chemical Probe or Tool for Biological Discovery

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in cells or organisms. While this compound is not yet established as a chemical probe, its structure possesses features that make it a suitable starting point for the development of such a tool.

Key attributes for a chemical probe that could be engineered from this scaffold include:

Potency and Selectivity: The initial compound would need to be optimized to exhibit high potency (typically nanomolar) and selectivity for its intended target.

Mechanism of Action: The probe should have a well-defined mechanism of action on its target (e.g., inhibitor, agonist, antagonist).

Cellular Activity: It must be able to penetrate cell membranes to reach its intracellular target.

The 3-bromo-5-fluorobenzoyl moiety could be particularly useful in this context. The bromine atom can serve as a handle for "late-stage functionalization," where tags such as fluorophores or biotin (B1667282) are attached to visualize or isolate the target protein. Alternatively, the aryl halide could be used to create a covalent probe that forms a permanent bond with its target, which is useful for target identification and validation studies.

Strategic Directions for Therapeutic Area Exploration

The piperazine and piperazinone scaffolds are found in drugs targeting a wide range of diseases, suggesting broad therapeutic potential for derivatives of this compound. researchgate.netnih.gov Strategic exploration could focus on areas where piperazine-containing molecules have already shown promise.

| Therapeutic Area | Rationale for Exploration | Key Biological Targets (Examples) |

| Oncology | Piperazine derivatives have been developed as inhibitors of kinases and other enzymes crucial for cancer cell proliferation. researchgate.netnih.govnih.gov | Receptor Tyrosine Kinases (e.g., FLT3, VEGFR), Topoisomerase II. nih.govnih.gov |

| Central Nervous System (CNS) Disorders | The piperazine scaffold is a key component of many antipsychotic, antidepressant, and anxiolytic drugs. researchgate.netnih.govnih.gov | Dopamine Receptors, Serotonin Receptors. nih.govingentaconnect.com |

| Neurodegenerative Diseases | Certain piperazine derivatives have shown potential as neuroprotective agents, for instance in models of Alzheimer's disease. nih.gov | TRPC6 channels, Cholinesterases. nih.govmdpi.com |

| Infectious Diseases | The scaffold has been incorporated into antiviral and antibacterial agents. researchgate.netnih.gov | Viral enzymes, bacterial cell wall components. |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for some piperazine-containing compounds. researchgate.net | Cyclooxygenase (COX) enzymes, cytokines. |

Given the specific 3-bromo-5-fluoro substitution pattern, initial screening efforts could be directed towards targets known to have pockets that can accommodate and favorably interact with halogenated phenyl rings, such as certain kinase families. The development of a diverse library of analogs based on the this compound scaffold would be a critical step in exploring these and other therapeutic avenues.

Future Research Perspectives and Emerging Trends for 4 3 Bromo 5 Fluorobenzoyl Piperazin 2 One

Integration of High-Throughput Experimentation (HTE) and Automated Synthesis

The advancement of drug discovery is significantly accelerated by High-Throughput Experimentation (HTE) and automated synthesis, which enable the rapid execution and analysis of a vast number of experiments in parallel. youtube.comnih.gov These technologies are pivotal for efficiently optimizing reaction conditions, screening for new biological activities, and generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

For 4-(3-bromo-5-fluorobenzoyl)piperazin-2-one, HTE can be employed to explore novel synthetic routes and optimize existing ones with minimal consumption of reagents and time. youtube.com By using multi-well plates, researchers can simultaneously test numerous combinations of catalysts, solvents, and reaction conditions to enhance yield and purity. youtube.com Furthermore, automated synthesis platforms, including continuous flow chemistry systems, offer a streamlined and scalable approach for producing the compound and its analogues. purdue.eduresearchgate.net This is particularly advantageous for creating a diverse library of related molecules by systematically modifying the benzoyl or piperazinone rings, allowing for a comprehensive exploration of the chemical space around the core scaffold.

Table 1: Hypothetical HTE Workflow for Derivative Synthesis

| Step | Description | Technology Utilized | Desired Outcome |

|---|---|---|---|

| 1. Design | Design a virtual library of derivatives by modifying substituents on the 3-bromo-5-fluorobenzoyl moiety. | Cheminformatics Software | A set of 100-1000 target molecules with diverse electronic and steric properties. |

| 2. Synthesis | Synthesize the designed library in parallel on a small scale. | Automated Liquid Handlers, Multi-well Reaction Blocks | Rapid production of a chemical library for screening. |

| 3. Purification | Purify the synthesized compounds in parallel. | Automated Parallel Chromatography Systems | Isolated compounds of sufficient purity for biological evaluation. |

| 4. Analysis | Confirm the structure and purity of each compound. | High-Throughput Mass Spectrometry and NMR | A fully characterized library of novel 4-(aroyl)piperazin-2-one derivatives. |

The integration of these automated methods will not only increase the efficiency of research but also provide a deeper understanding of the compound's synthetic chemistry and biological potential. youtube.com

Advances in Computational Methods for Drug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights that guide the design and optimization of new therapeutic agents. For this compound, these methods can predict its biological properties, identify potential molecular targets, and rationalize its mechanism of action at an atomic level.

Techniques such as molecular docking can be used to simulate the binding of the compound to the active sites of various enzymes or receptors. This can help prioritize biological targets for experimental validation. For instance, given the prevalence of the piperazine (B1678402) scaffold in anticancer agents, docking studies could explore its potential as an inhibitor of targets like topoisomerases or kinases. tubitak.gov.trnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features of a series of analogues with their biological activity. These models can then guide the design of new derivatives with enhanced potency and selectivity.

Table 2: Application of Computational Methods

| Computational Method | Application to this compound | Objective |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities to various biological targets (e.g., kinases, GPCRs). | Target identification and hypothesis generation. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-protein complex over time. | Assess binding stability and understand conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models linking chemical structure to biological activity for a series of analogues. | Guide the design of more potent compounds. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of drug-likeness and potential liabilities. |

By leveraging these computational approaches, researchers can adopt a more rational design strategy, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Collaborative and Open Science Initiatives in Compound Research

The traditional model of pharmaceutical research is increasingly being complemented by collaborative and open science initiatives. nih.gov These approaches promote the sharing of data, research tools, and knowledge across academic, industrial, and non-profit sectors to accelerate scientific progress. nih.govboehringer-ingelheim.comignitetheidea.org The investigation of this compound could be significantly advanced through such collaborative frameworks.

Platforms like Boehringer Ingelheim's opnMe.com provide access to well-characterized molecules for external researchers to investigate, fostering new discoveries without intellectual property constraints for preclinical research. boehringer-ingelheim.com Similarly, initiatives focused on open science for drug development in areas of market failure, such as rare or neglected diseases, create opportunities for compounds like this to be explored for new therapeutic indications. conscience.ca

Engaging in these initiatives could involve:

Data Sharing: Depositing experimental data related to the compound's synthesis, characterization, and biological activity into public databases.

Crowdsourcing: Posing specific research challenges to the broader scientific community to solicit diverse ideas and solutions. nih.gov

Open Source Tools: Utilizing and contributing to open-source software for computational modeling and data analysis. chanzuckerberg.com

By participating in open science, the research community can pool resources and expertise, avoid redundant efforts, and accelerate the translation of basic scientific findings into tangible medical advancements. nih.govignitetheidea.org

Potential for Novel Therapeutic Modalities Utilizing the Piperazinone Scaffold

The piperazinone scaffold is a versatile structural motif that can be incorporated into a range of therapeutic modalities beyond traditional small-molecule inhibitors. The unique chemical properties of this compound, including the presence of halogen atoms suitable for further chemical modification, make it an attractive starting point for developing next-generation therapeutics.

The piperazine ring system is a key component in a wide array of bioactive compounds with activities including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects. nih.govnih.govresearchgate.net This versatility suggests that the piperazinone core of this compound could be adapted for novel applications.

Table 3: Potential Therapeutic Areas and Modalities for the Piperazinone Scaffold

| Therapeutic Area | Potential Application of the Piperazinone Scaffold | Rationale |

|---|---|---|

| Oncology | Development of targeted protein degraders (e.g., PROTACs) or antibody-drug conjugates (ADCs). | The scaffold can serve as a linker or payload component. The piperazine moiety is found in many anticancer agents. tubitak.gov.tr |

| Inflammatory Diseases | Design of selective inhibitors for inflammatory pathway kinases or enzymes. | Piperazine derivatives have shown significant anti-inflammatory and analgesic potential. nih.govthieme-connect.com |

| Infectious Diseases | Synthesis of novel antibacterial or antiviral agents. | The piperazine core is a privileged structure in antimicrobial drug discovery. nih.gov |

| Central Nervous System (CNS) Disorders | Exploration as scaffolds for agents targeting CNS receptors or enzymes. | The piperazine moiety is a common feature in drugs for depression and anxiety. nih.gov |

Future research could focus on leveraging the piperazinone scaffold as a foundational element for creating more complex and highly targeted therapeutic agents. The functional handles on the this compound molecule provide synthetic access to incorporate it into these advanced modalities, potentially unlocking new and powerful ways to treat a variety of diseases.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Imatinib |

Q & A

Q. How can researchers minimize the environmental impact of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.